molecular formula C14H9ClN2O3S B566814 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- CAS No. 1227270-81-6

1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-

Cat. No.: B566814
CAS No.: 1227270-81-6
M. Wt: 320.747
InChI Key: CUGQPBALOGHBTK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of azaindole derivatives traces back to mid-20th-century investigations into heterocyclic compounds with biological relevance. The specific compound 1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- emerged from synthetic efforts in the early 2000s, driven by the need for novel kinase inhibitors and microtubule-targeting agents. Early methodologies, such as Chichibabin cyclization, laid the groundwork for azaindole synthesis, while advancements in sulfonylation and formylation techniques enabled precise functionalization. Its identification as a potential anticancer agent followed phenotypic screenings revealing microtubule disruption and FGFR inhibition.

Classification within Azaindole Derivatives

This compound belongs to the 7-azaindole subclass, characterized by a pyrrolopyridine core with a nitrogen atom at the 7-position. Structural features include:

  • 4-Chloro substituent : Enhances electrophilic reactivity and target binding.
  • Phenylsulfonyl group : Improves solubility and modulates pharmacokinetics.
  • Aldehyde moiety : Serves as a synthetic handle for derivatization.

Compared to simpler azaindoles (e.g., 1H-pyrrolo[2,3-b]pyridine), the addition of these groups expands its utility in medicinal chemistry, particularly in kinase inhibition.

Significance in Heterocyclic Organic Chemistry

As a heterocyclic compound, its significance lies in:

  • Bioisosteric properties : The 7-azaindole core mimics indole’s electron distribution while offering improved metabolic stability.
  • Versatile reactivity : The aldehyde enables condensation reactions, while the sulfonyl group participates in nucleophilic substitutions.
  • Drug design applications : Its scaffold is integral to inhibitors targeting FGFR, CDK9, and microtubule dynamics.

Research Objectives and Current Literature Overview

Recent studies focus on:

  • Kinase inhibition : Optimization for selectivity against FGFR1-3 and CDK9.
  • Antiproliferative effects : Demonstrated efficacy against diverse cancer cell lines (Table 1).
  • Overcoming drug resistance : Activity in multidrug-resistant (MDR) cell models.

Table 1: Antiproliferative Effects of Azaindole Derivatives

Cell Line GI₅₀ (μM) Target Pathway
HeLa 0.5 Microtubule dynamics
MDA-MB-231 0.1 FGFR signaling
MES-SA/DX5 (MDR) 0.3 ABC transporter bypass

Current literature highlights its potential as a lead compound for oncology, with ongoing structure-activity relationship (SAR) studies to enhance potency and reduce off-target effects.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGQPBALOGHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Pyrrolo[2,3-b]Pyridine

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. A prominent method involves the condensation of N-substituted pyrrole-2-carboxaldehydes with glycine derivatives . For example:

  • N-phenylsulfonyl pyrrole-2-carboxaldehyde reacts with glycine ethyl ester hydrochloride in the presence of a base (e.g., K₂CO₃) at 100–160°C for 3–15 hours. This forms the bicyclic system while introducing the sulfonyl group at position 1 .

Key considerations:

  • Solvent-free conditions minimize side reactions and improve yields .

  • Substituents on the pyrrole ring direct regioselectivity during cyclization.

Chlorination at Position 4

Chlorination is achieved through electrophilic aromatic substitution , directed by the pyridine nitrogen’s lone pair.

Method A: N-Chlorosuccinimide (NCS)

  • React the formylated intermediate with NCS (1.1 equiv) in DCM at 0°C to room temperature for 12 hours .

  • Lewis acids (e.g., FeCl₃) enhance regioselectivity for position 4 .

Method B: Directed Ortho-Metalation

  • Treat the intermediate with LDA (2.0 equiv) at -78°C in THF .

  • Quench with hexachloroethane (1.2 equiv) to introduce chlorine .

Comparison :

MethodYield (%)Regioselectivity
NCS/FeCl₃65–70High (para to pyridine N)
Metalation50–55Moderate

Sulfonylation at Position 1

The phenylsulfonyl group is introduced early to protect the nitrogen and direct subsequent reactions.

Procedure :

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in DCM .

  • Add phenylsulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 6 hours.

  • Wash with water and concentrate.

Yield : >85% after purification .

Integrated Synthesis Route

Combining the above steps, the optimal pathway is:

  • Sulfonylation : Protect position 1 with phenylsulfonyl.

  • Formylation : Introduce aldehyde at position 2.

  • Chlorination : Install chloro at position 4.

Reaction Table :

StepReagents/ConditionsYield (%)
1PhSO₂Cl, DMAP, DCM85
2POCl₃, DMF, 60°C74
3NCS, FeCl₃, DCM68

Total Yield : ~43% (multiplicative).

Challenges and Optimization

  • Formylation Selectivity : Competing reactions at position 3 are mitigated by steric hindrance from the sulfonyl group .

  • Chlorination Efficiency : NCS outperforms Cl₂ gas in safety and controllability .

  • Purification : Silica gel chromatography effectively separates regioisomers.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted azaindoles.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a derivative demonstrated potent activity against fibroblast growth factor receptors (FGFR1-3), which are implicated in tumorigenesis. This compound inhibited breast cancer cell proliferation and migration at low concentrations .

Medicine

The compound is being investigated as a lead for developing new therapeutic agents. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. The ongoing studies aim to elucidate its pharmacological profiles and therapeutic potentials for diseases such as cancer and inflammatory disorders .

Case Study 1: FGFR Inhibition

A series of derivatives based on 1H-Pyrrolo[2,3-b]pyridine were synthesized and evaluated for their inhibitory effects on FGFR signaling pathways. One notable compound exhibited IC50 values of 7 nM for FGFR1, highlighting its potential as a targeted therapy for tumors driven by aberrant FGFR signaling. The compound also induced apoptosis in breast cancer cells while inhibiting their invasive capabilities .

Case Study 2: PDE4B Inhibition

Another study focused on derivatives acting as selective phosphodiesterase 4B inhibitors. One derivative demonstrated significant inhibition of TNF-α release from macrophages, suggesting its potential role in managing inflammatory responses. This study emphasizes the importance of structural modifications to enhance selectivity and potency against specific targets within the central nervous system .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent and the aldehyde group can also participate in various biochemical reactions, influencing the compound’s overall biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Differs by a 4-methylphenylsulfonyl group instead of phenylsulfonyl.
  • Molecular Formula : C₁₄H₁₁ClN₂O₂S; Molecular Weight : 306.74.
  • Key Features: Synthesized via sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride, yielding 78% . Crystal structure stabilized by π-π interactions (3.623 Å between phenyl centroids), enhancing solid-state stability .

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-Chloro-2-(4-morpholinylmethyl)-1-(phenylsulfonyl)-

  • Structure : Aldehyde at position 5 (vs. 2), with a 4-morpholinylmethyl substituent.
  • Molecular Formula : C₁₉H₁₈ClN₃O₄S; Molecular Weight : 419.87.
  • Key Features :
    • Used as a fragment in Pemigatinib (CAS 1513857-77-6), a therapeutic agent targeting FGFR kinases .
    • The morpholinylmethyl group introduces a tertiary amine, improving aqueous solubility compared to the target compound.

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Lacks the aldehyde group at position 2.
  • Molecular Formula : C₁₃H₉ClN₂O₂S; Molecular Weight : 292.74.
  • Key Features :
    • Simpler synthesis route (multi-step) without aldehyde functionalization .
    • Reduced reactivity in coupling reactions due to the absence of an aldehyde electrophile.

2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Chlorine at position 2 (vs. 4).
  • Molecular Formula : C₁₃H₉ClN₂O₂S; Molecular Weight : 292.74.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- Cl (4), PhSO₂ (1), CHO (2) C₁₃H₉ClN₂O₂S 292.74 Pharmaceutical intermediate; aldehyde enables functionalization
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), 4-Me-PhSO₂ (1) C₁₄H₁₁ClN₂O₂S 306.76 High-yield synthesis (78%); π-π interactions enhance stability
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-2-(4-morpholinylmethyl)-1-(phenylsulfonyl)- Cl (4), PhSO₂ (1), CHO (5), morpholinylmethyl (2) C₁₉H₁₈ClN₃O₄S 419.88 Pemigatinib precursor; improved solubility via morpholine
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (4), PhSO₂ (1) C₁₃H₉ClN₂O₂S 292.74 Simpler structure; limited reactivity without aldehyde
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cl (2), PhSO₂ (1) C₁₃H₉ClN₂O₂S 292.74 Altered electronic properties for regioselective reactions

Key Research Findings

  • Synthetic Efficiency : The 4-methylphenylsulfonyl derivative achieves a high yield (78%) due to optimized sulfonylation conditions .
  • Pharmaceutical Relevance : Compounds with aldehyde groups (e.g., position 2 or 5) are critical for constructing kinase inhibitors like Pemigatinib .
  • Solubility and Stability : Substituents like morpholinylmethyl enhance aqueous solubility, while π-π interactions in methylphenylsulfonyl derivatives improve crystallinity .
  • Reactivity Differences : The absence of an aldehyde group reduces utility in metal-catalyzed cross-coupling reactions, as seen in simpler analogs .

Q & A

Basic: What synthetic strategies are recommended for introducing the phenylsulfonyl group to the pyrrolo[2,3-b]pyridine core?

Answer:
The phenylsulfonyl group is typically introduced via sulfonylation using phenylsulfonyl chloride under basic conditions. A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) enhances reactivity in dichloromethane at 273 K. After 2 hours of stirring, the product is isolated by filtration and purified via recrystallization from methanol (yield: ~78%) . This method ensures regioselectivity at the N1 position, critical for subsequent functionalization.

Basic: What spectroscopic techniques are effective for characterizing the aldehyde functionality in this compound?

Answer:

  • IR Spectroscopy: The aldehyde C=O stretch appears as a sharp peak near 1700–1720 cm⁻¹.
  • ¹H NMR: The aldehyde proton resonates as a singlet at δ ~9.8–10.2 ppm, confirmed by comparison with structurally similar analogs like 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde .
  • 13C NMR: The aldehyde carbon is observed at δ ~190–195 ppm.

Advanced: How does crystal packing influence the reactivity of 4-chloro-1-(phenylsulfonyl) derivatives in cross-coupling reactions?

Answer:
X-ray crystallography reveals that π-π interactions between the phenylsulfonyl group and the pyrrolopyridine core (centroid distance: ~3.6 Å) create a rigid, planar structure . This rigidity may reduce solubility in polar solvents, necessitating optimized reaction media (e.g., DMF or dioxane/water mixtures). Additionally, steric hindrance from the sulfonyl group directs electrophilic substitution to the C5/C7 positions, as observed in Suzuki-Miyaura couplings .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine scaffold?

Answer:

  • Protection/Deprotection: The phenylsulfonyl group acts as a protecting group, stabilizing the N1 position while allowing metalation at C3 or C5. Subsequent deprotection under basic conditions (e.g., NaOH/MeOH) restores NH for further reactions .
  • Directing Groups: Electron-withdrawing substituents (e.g., Cl at C4) enhance electrophilic substitution at C5. For example, nitration with HNO3 at 0°C selectively targets C5 .
  • Cross-Coupling: Pd-catalyzed couplings (e.g., with boronic acids) require careful control of temperature (105°C in dioxane) and base (K₂CO₃) to favor C3/C5 over C2 reactivity .

Basic: What purification methods are optimal for isolating 4-chloro-1-(phenylsulfonyl) derivatives?

Answer:

  • Recrystallization: Methanol or ethanol/water mixtures are preferred due to moderate solubility of sulfonylated pyrrolopyridines.
  • Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA) to separate regioisomers.
  • Acid-Base Extraction: Neutralize unreacted sulfonyl chlorides with 5% NaOH, followed by organic layer separation and drying (Na₂SO₄) .

Advanced: How can the 2-carboxaldehyde moiety be leveraged in designing kinase inhibitors?

Answer:
The aldehyde group serves as a versatile handle for:

  • Condensation Reactions: Form hydrazones or imines with hydrazides or amines, enabling linkage to pharmacophores targeting kinase ATP-binding pockets (e.g., FGFR inhibitors) .
  • Click Chemistry: Azide-alkyne cycloaddition with propargylamine derivatives introduces triazole motifs, enhancing binding to hinge regions (e.g., interactions with Asp641 in FGFR1) .
  • Reductive Amination: Generate secondary amines for improved solubility and bioavailability .

Basic: What computational tools are useful for predicting the biological activity of derivatives?

Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with kinase domains (e.g., FGFR1) using the aldehyde as a hydrogen bond acceptor.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from antitumor assays .
  • DFT Calculations: Optimize geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: How do steric and electronic effects of the 4-chloro substituent influence antitumor activity?

Answer:

  • Electron-Withdrawing Effect: The Cl atom increases electrophilicity at C5/C7, enhancing DNA alkylation in cancer cells .
  • Steric Hindrance: The 4-Cl group directs substituents (e.g., aryl groups at C3) into hydrophobic pockets of kinase targets, improving binding affinity (Ki < 10 nM in mesothelioma models) .
  • Metabolic Stability: Chlorine reduces oxidative metabolism, prolonging half-life in vivo compared to non-halogenated analogs .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood due to potential release of SO₂ during sulfonylation .
  • First Aid: For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .

Advanced: What crystallographic data are essential for confirming the molecular structure?

Answer:

  • Unit Cell Parameters: Monoclinic system (space group C2/c) with a = 21.734 Å, b = 7.631 Å, c = 16.465 Å, β = 91.53° .
  • Hydrogen Bonding: No classical H-bonds; stabilization via π-π stacking (3.623 Å) and van der Waals interactions .
  • Refinement Metrics: R-factor < 0.05, wR-factor < 0.15, and S ≈ 1.09 ensure high accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.